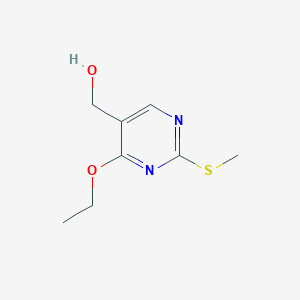
(4-Ethoxy-2-(methylthio)pyrimidin-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethoxy-2-(methylthio)pyrimidin-5-yl)methanol is a pyrimidine derivative with a unique structure that includes an ethoxy group, a methylthio group, and a methanol group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-2-(methylthio)pyrimidin-5-yl)methanol typically involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at room temperature. This reaction yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, which can then be further reacted to introduce the methanol group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxy-2-(methylthio)pyrimidin-5-yl)methanol undergoes various chemical reactions, including:
Reduction: The reduction of pyrimidine derivatives by lithium aluminum hydride (LiAlH4) is a common reaction.
Common Reagents and Conditions
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Sodium Ethoxide (EtONa): Used for nucleophilic substitution reactions in ethanol.
Major Products Formed
Ethyl 2-(methylthio)-1,6-dihydropyrimidine-5-carboxylate: Formed from the reduction of ethyl 2-(methylthio)pyrimidine-5-carboxylate.
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: Formed from the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide.
Scientific Research Applications
(4-Ethoxy-2-(methylthio)pyrimidin-5-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Ethoxy-2-(methylthio)pyrimidin-5-yl)methanol involves its interaction with various molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol: A similar compound with a chlorine atom instead of an ethoxy group.
Ethyl 2-(methylthio)pyrimidine-5-carboxylate: Another pyrimidine derivative with a carboxylate group instead of a methanol group.
Uniqueness
(4-Ethoxy-2-(methylthio)pyrimidin-5-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H12N2O2S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
(4-ethoxy-2-methylsulfanylpyrimidin-5-yl)methanol |
InChI |
InChI=1S/C8H12N2O2S/c1-3-12-7-6(5-11)4-9-8(10-7)13-2/h4,11H,3,5H2,1-2H3 |
InChI Key |
LYIQVCBBCSUGEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC=C1CO)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13110072.png)
![3-Bromo-10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13110076.png)
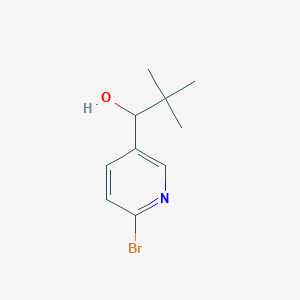
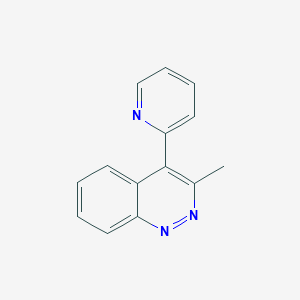

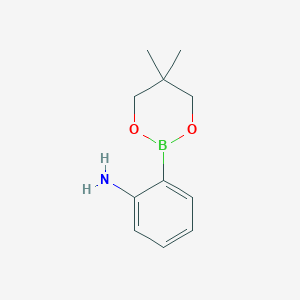
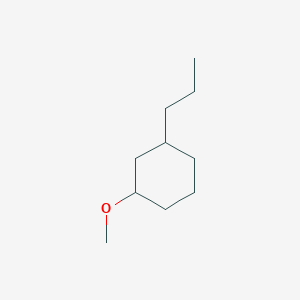
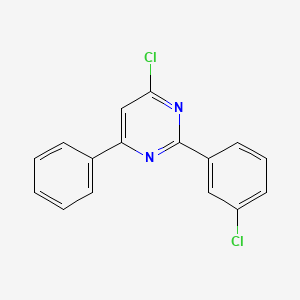
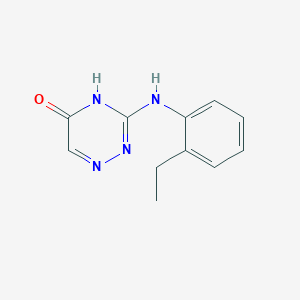
![4-[[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-5-[(3E)-penta-1,3-dien-3-yl]-2-phenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline](/img/structure/B13110133.png)
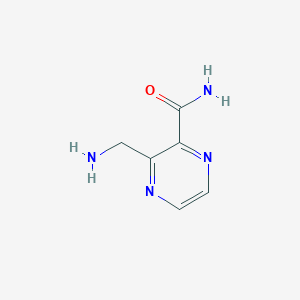
![[1,2,3]Thiadiazolo[5,4-b]pyridin-7-amine](/img/structure/B13110137.png)

![7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B13110151.png)
